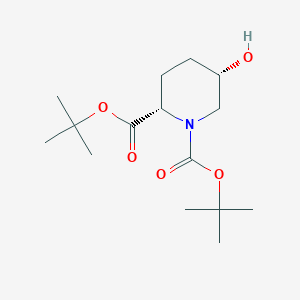

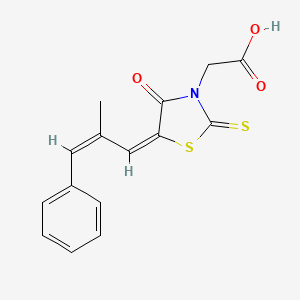

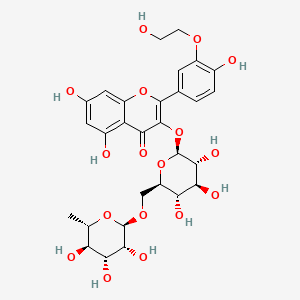

![molecular formula C5H9NS B3320568 (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane CAS No. 125224-46-6](/img/structure/B3320568.png)

(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane

Overview

Description

“(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane” is a chemical compound that is used as an active pharmaceutical intermediate . It is also used as a starting material for the synthesis of chiral diazabicyclic ligands, which are applicable in the preparation of dicopper (II) complexes .

Synthesis Analysis

The synthesis of “(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane” involves a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis

“(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane” directly inhibits DNA topoisomerase I, leading to inhibition of both DNA replication and transcription .Scientific Research Applications

Synthesis and Derivatives

- Novel Derivative Synthesis : Novel derivatives of 2-Thia-5-azabicyclo[2.2.1]heptan-3-one were synthesized using a series of chemical reactions starting from trans-4-hydroxy-L-proline (Yuan Zhe-dong, 2013).

- Improved Synthesis Methods : An improved synthesis method for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane was developed, providing a more efficient pathway for its production (Dongfeng Zhang et al., 2014).

Medicinal Chemistry and Biological Applications

- Building Blocks in Medicinal Chemistry : Thiomorpholine derivatives, including 3-Thia-6-azabicyclo[3.1.1]heptane, have been prepared as novel building blocks in medicinal chemistry, demonstrating interesting biological profiles (Daniel P. Walker & D. J. Rogier, 2013).

- Bridged Bicyclic Morpholine Amino Acids : Structurally novel morpholine amino acids derived from 2-oxa-5-azabicyclo[2.2.1]heptane were synthesized, which could potentially modulate the properties of drug candidates (Buyu Kou et al., 2017).

Structural and Chemical Properties

- Structural Characterization : The structural characterization of 7-azabicyclo[2.2.1]heptane, a related compound, was carried outto provide insights into the molecular framework of such heterocyclic compounds (S. Britvin & A. Rumyantsev, 2017).

Potential for Functional Diversity

- Framework for Functional Diversity : A study explored the use of 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for creating functionally diverse compounds, demonstrating its potential in synthesizing backbone-constrained analogues of FDA-approved drugs (Jean-Baptiste Garsi et al., 2022).

Exploration of Nonplanar Structures

- Nonplanar Structure Analysis : The nonplanar structures of thioamides derived from 7-azabicyclo[2.2.1]heptane were analyzed, revealing insights into the electronically tunable planarity of thioamides (Tetsuharu Hori et al., 2008).

Synthesis of Analogs and Derivatives

- Synthesis of Novel Analogues : Research has been conducted on the synthesis of new azabicyclo[2.2.1]heptane derivatives, showcasing their potential as potent and selective ligands in pharmacological studies (Franck Slowinski et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQBUWVDIKUNHJ-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

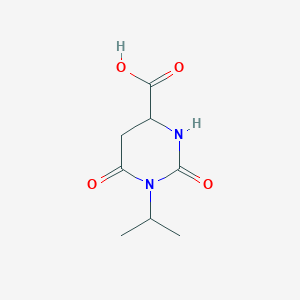

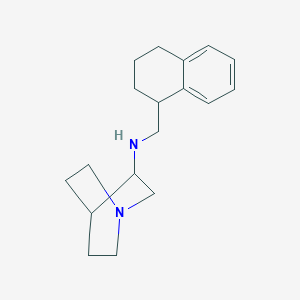

![Benzyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B3320505.png)

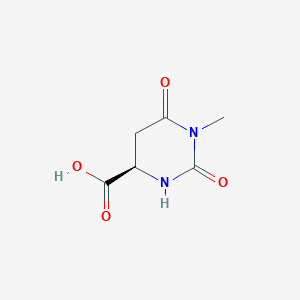

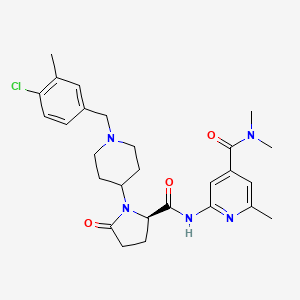

![Benzyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3320513.png)

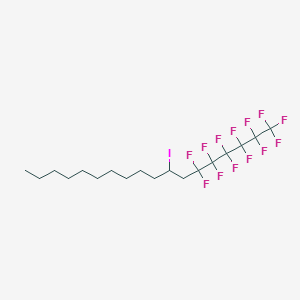

![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)